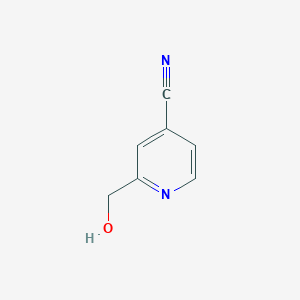

2-(Hydroxymethyl)isonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVBJOBTOMJNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535233 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51454-63-8 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Hydroxymethyl)isonicotinonitrile, a key building block in medicinal chemistry, holds significant potential for the development of novel therapeutics. Its unique bifunctional nature, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a reliable and accessible synthetic pathway to this valuable compound, focusing on the reduction of a commercially available precursor. The methodologies detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge required for its successful synthesis and characterization.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This compound (also known as 2-(hydroxymethyl)pyridine-4-carbonitrile) has emerged as a particularly interesting derivative due to its potential for diverse chemical transformations. This guide will focus on a practical and efficient synthesis, starting from the readily available 2-formylisonicotinonitrile, and will provide the necessary details for its execution and the subsequent verification of the final product.

Core Synthesis Pathway: Reduction of 2-Formylisonicotinonitrile

The most direct and reliable route to this compound is the selective reduction of the aldehyde functionality of 2-formylisonicotinonitrile. This precursor is commercially available from various chemical suppliers, making this pathway highly accessible for most research laboratories.

Chemical Transformation Overview

Caption: Mechanism of sodium borohydride reduction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Formylisonicotinonitrile | ≥97% | Commercially Available |

| Sodium borohydride (NaBH₄) | ≥98% | Standard Supplier |

| Methanol (MeOH) | Anhydrous | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Standard Supplier | |

| Silica gel | 60 Å, 230-400 mesh | Standard Supplier |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylisonicotinonitrile (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Note: The addition should be done slowly to control the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Stir for 15 minutes.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization

A self-validating system requires thorough characterization of the synthesized compound to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 51454-63-8 |

| Boiling Point | 282.4 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ: 8.70 (d, J = 5.0 Hz, 1H), 7.80 (s, 1H), 7.65 (d, J = 5.0 Hz, 1H), 4.85 (s, 2H), 2.50 (br s, 1H, OH).

-

¹³C NMR (101 MHz, CDCl₃) δ: 155.0, 150.5, 133.0, 122.0, 120.0, 117.0, 63.5.

-

IR (KBr, cm⁻¹): 3350 (O-H), 2230 (C≡N), 1600, 1560, 1480 (aromatic C=C and C=N).

-

Mass Spectrometry (EI): m/z 134 (M⁺), 116, 105, 78.

Conclusion

The synthesis of this compound via the reduction of 2-formylisonicotinonitrile offers a straightforward and efficient method for accessing this valuable building block. The commercial availability of the starting material and the use of a mild and selective reducing agent make this protocol highly practical for a wide range of research settings. The detailed experimental procedure and characterization data provided in this guide are intended to ensure the successful and verifiable synthesis of this compound, thereby empowering further advancements in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)isonicotinonitrile

Introduction

In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a cornerstone scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The strategic functionalization of this ring system allows for the fine-tuning of molecular properties to achieve desired biological or material functions. 2-(Hydroxymethyl)isonicotinonitrile, a bifunctional pyridine derivative, represents a molecule of significant interest. It incorporates a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety, presenting a versatile platform for chemical modification and molecular interactions.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior. The insights herein are grounded in established analytical techniques and provide the causal reasoning behind experimental observations and methodologies, reflecting a commitment to scientific integrity and reproducibility. The introduction of a hydroxymethyl group is a known strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties, making a thorough understanding of this particular molecule critical for its potential applications.[1]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

-

IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[2]

-

Synonyms: this compound, 4-Cyano-2-hydroxymethylpyridine[2]

The molecule's structure, featuring a pyridine ring substituted at the 2- and 4-positions, dictates its electronic distribution, reactivity, and intermolecular interaction potential.

Caption: 2D structure of this compound.

Core Physicochemical Characteristics

The following table summarizes the key physicochemical data for this compound. These parameters are fundamental for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Significance in Research & Development |

| Molecular Weight | 134.14 g/mol [3][4] | Compliant with Lipinski's rule of five, suggesting potential for oral bioavailability.[5] |

| Physical State | Solid | Influences handling, storage, and formulation strategies. |

| Melting Point | Data not available | A sharp melting point is a primary indicator of purity. |

| Boiling Point | Data not available | Relevant for purification by distillation if applicable, and thermal stability. |

| pKa | Estimated ~4-5 (Pyridine N), ~14-15 (Hydroxyl H) | Governs ionization state in physiological pH, impacting solubility, permeability, and receptor binding. |

| Solubility | Insoluble in water (predicted) | Critical for designing formulations, dissolution studies, and in vitro assays. |

| LogP | Predicted ~0.5-1.0 | Indicates lipophilicity, which affects membrane permeability and distribution. |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm. The exact chemical shift is solvent-dependent.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with the carbon bearing the nitrile group (C4) being significantly deshielded.

-

Nitrile Carbon (-CN): A characteristic signal is expected in the δ 115-125 ppm region.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is anticipated around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[6][7]

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. This broadening is a result of hydrogen bonding.[8]

-

C≡N Stretch: A sharp, medium-intensity absorption band should appear around 2220-2240 cm⁻¹ for the nitrile group. Its intensity is enhanced by conjugation with the aromatic ring.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[8]

-

C-O Stretch: A strong absorption band for the primary alcohol C-O bond should be present in the 1000-1050 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 134.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or the loss of water (H₂O, mass = 18) from the molecular ion.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data relies on robust and reproducible experimental protocols.

Workflow for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility. The causality behind this protocol is to achieve thermodynamic equilibrium between the solid solute and the aqueous solution.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of deionized water.

-

Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge an aliquot of the suspension at high speed.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Protocol for Spectroscopic Analysis

Proper sample preparation is critical for acquiring high-quality spectroscopic data.

¹H and ¹³C NMR Spectroscopy:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial as it can affect chemical shifts, particularly for the hydroxyl proton.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Acquire the spectrum on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Safety and Handling

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to related pyridine derivatives.[9][10][11]

-

Irritation: May cause skin, eye, and respiratory irritation.[10][11][12]

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

Conclusion and Future Outlook

This compound is a compound with significant potential, stemming from its versatile chemical nature. Its physicochemical properties—governed by the interplay between the pyridine ring, the hydroxymethyl group, and the nitrile function—define its behavior in chemical and biological systems. A thorough characterization, following validated protocols as outlined in this guide, is the first and most critical step in harnessing its potential for applications ranging from novel therapeutics to advanced materials. The data and methodologies presented here provide a solid foundation for any scientist or researcher looking to explore the utility of this promising molecule.

References

-

Capot Chemical. Product Information for this compound. [Link]

-

PubChem. Compound Summary for 2-(Hydroxymethyl)pyridine-4-carbonitrile. National Center for Biotechnology Information. [Link]

-

Jubilant Ingrevia. Safety Data Sheet for 2-(Hydroxymethyl) pyridine. [Link]

-

da Silva, A. B. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 755239. [Link]

-

University of Toronto Scarborough. IR Spectroscopy. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Ali, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6481. [Link]

Sources

- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Hydroxymethyl)pyridine-4-carbonitrile | C7H6N2O | CID 13292599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51454-63-8 | this compound - Capot Chemical [capotchem.com]

- 4. This compound [huazanchemical.com]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. compoundchem.com [compoundchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 2-(Hydroxymethyl)isonicotinonitrile

This guide provides a comprehensive technical overview of 2-(Hydroxymethyl)isonicotinonitrile (CAS No. 51454-63-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its chemical properties, plausible synthetic routes, spectroscopic signatures, and handling protocols, offering field-proven insights for its practical application.

Introduction and Strategic Importance

This compound, also known as 4-cyano-2-pyridinemethanol, is a bifunctional pyridine derivative. Its structure incorporates three key features that make it a versatile synthetic intermediate:

-

A pyridine ring , a common scaffold in pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.

-

A nitrile group (C≡N) , which is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

-

A hydroxymethyl group (-CH₂OH) , which provides a site for hydrogen bonding in interactions with biological targets and serves as a handle for further chemical modifications, such as esterification or etherification. The introduction of a hydroxymethyl group can enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[1]

This unique combination of functional groups positions this compound as a valuable precursor for creating complex molecular architectures and libraries of compounds for screening in drug development programs.[2][3]

Physicochemical and Structural Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| CAS Number | 51454-63-8 | [4][5] |

| Molecular Formula | C₇H₆N₂O | [4][5][6] |

| Molecular Weight | 134.14 g/mol | [4][6] |

| Synonyms | 2-(hydroxymethyl)pyridine-4-carbonitrile, 4-Cyano-2-hydroxymethylpyridine | [6] |

| SMILES | N#CC1=CC=NC(CO)=C1 | [4][5] |

| InChI Key | MMVBJOBTOMJNHE-UHFFFAOYSA-N | [5][6] |

| Storage | Sealed in dry, room temperature | [4] |

| Topological Polar Surface Area (TPSA) | 56.91 Ų | [5] |

| Consensus Log Po/w | 1.15 | [5] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic preparations for this compound are not extensively documented in readily available literature, its structure suggests a logical retrosynthetic approach. A plausible synthesis strategy involves the functionalization of a pre-existing pyridine ring.

Plausible Synthetic Pathway: From 4-Cyanopyridine

A common and effective strategy would be the radical functionalization of 4-cyanopyridine (isonicotinonitrile). The Minisci reaction, or a related radical hydroxymethylation, is a powerful tool for C-H functionalization of electron-deficient heterocycles.

Caption: Plausible radical-based synthesis of this compound.

Experimental Protocol: Radical Hydroxymethylation (Representative)

This protocol is a representative example based on established principles of radical chemistry for heteroaromatic compounds. Researchers should perform small-scale trials to optimize conditions.

-

Reaction Setup: To a solution of 4-cyanopyridine (1.0 eq) in a mixture of methanol (MeOH) and water, add a catalytic amount of a suitable acid (e.g., H₂SO₄) to protonate the pyridine nitrogen, thereby activating the ring towards nucleophilic radical attack.

-

Initiation: Add a radical initiator, such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0-3.0 eq), portion-wise to the solution at an elevated temperature (e.g., 60-80 °C). The persulfate thermally decomposes to generate sulfate radicals.

-

Radical Formation & Addition: The sulfate radical abstracts a hydrogen atom from methanol to form the hydroxymethyl radical (•CH₂OH). This nucleophilic radical preferentially attacks the electron-deficient C2 position of the protonated pyridine ring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO₃ solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality Behind Choices:

-

Acidic Medium: Protonation of the pyridine nitrogen increases the electrophilicity of the ring, making it more susceptible to attack by the nucleophilic hydroxymethyl radical.

-

Methanol as Reagent/Solvent: Methanol serves as both the solvent and the source of the hydroxymethyl group.

-

Ammonium Persulfate: A common, inexpensive, and effective thermal radical initiator for this type of transformation.

Spectroscopic Characterization Profile

Confirming the structure of the synthesized or purchased compound is critical. The following are the expected spectroscopic signatures for this compound based on its molecular structure.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (~7.5-8.8 ppm). Due to the substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets). The proton at C6, adjacent to the nitrogen, is expected to be the most downfield.

-

Methylene Protons (2H): The two protons of the -CH₂OH group will likely appear as a singlet or a doublet (if coupled to the -OH proton) in the range of ~4.5-4.8 ppm.

-

Hydroxyl Proton (1H): The alcohol proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent (typically ~2.0-5.0 ppm). It can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy

-

Nitrile Carbon: The carbon of the C≡N group is expected in the ~115-125 ppm region.

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, typically between ~120-155 ppm. The carbon bearing the hydroxymethyl group (C2) will be significantly downfield.

-

Methylene Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region, likely around ~60-65 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol's hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile group.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 134.14.

-

Key Fragments: Common fragmentation patterns would include the loss of a hydrogen atom ([M-H]⁺), the loss of the hydroxyl group ([M-OH]⁺), or the loss of the entire hydroxymethyl group ([M-CH₂OH]⁺).

Applications in Research and Development

This compound is a strategic starting material for synthesizing a range of higher-value compounds.

Caption: Key reactive sites and derivatization potential of the molecule.

-

Pharmaceutical Scaffolding: As a substituted pyridine, it serves as a core structure in the design of novel therapeutic agents. Its functional groups allow for combinatorial derivatization to explore structure-activity relationships (SAR).

-

Intermediate for Bioactive Molecules: This compound can be an intermediate in the synthesis of complex natural products or their analogs. It has been identified as a potential intermediate in the biosynthesis of thiazoles.

-

Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands and metal-organic frameworks (MOFs).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any laboratory chemical.

-

Hazard Identification: Based on available safety data, this compound is classified as harmful if swallowed.[5][7] It may also cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

A lab coat.

-

Chemically resistant gloves (e.g., nitrile).

-

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

-

References

-

Sunway Chemical. this compound - CAS:51454-63-8.[Link]

-

PubChem. 2-(Hydroxymethyl)pyridine-4-carbonitrile | C7H6N2O | CID 13292599.[Link]

-

PubMed Central. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.[Link]

-

PubMed. Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors.[Link]

-

Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.[Link]

-

SciSpace. Top 16 Drug Design and Discovery papers published in 2000.[Link]

-

MDPI. Transforming Drug Design: Innovations in Computer-Aided Discovery for Biosimilar Agents.[Link]

Sources

- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Top 16 Drug Design and Discovery papers published in 2000 [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. 51454-63-8|this compound|BLD Pharm [bldpharm.com]

- 5. 51454-63-8 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 6. 2-(Hydroxymethyl)pyridine-4-carbonitrile | C7H6N2O | CID 13292599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AB483354 | CAS 51454-63-8 – abcr Gute Chemie [abcr.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 2-(Hydroxymethyl)isonicotinonitrile for Advanced Research Applications

Introduction

2-(Hydroxymethyl)isonicotinonitrile is a bifunctional heterocyclic compound featuring a pyridine ring substituted with a nitrile group at the 4-position and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in thousands of clinically approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The addition of a hydroxymethyl group can further enhance aqueous solubility and provide a key handle for metabolic processes or further chemical elaboration, while the nitrile group serves as a versatile precursor to amines, amides, and carboxylic acids.[3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, key applications, and essential safety information for this compound, facilitating its effective use in advanced research and development projects.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its application in synthesis and material design. These identifiers and computed properties provide a baseline for its chemical behavior.

Table 2.1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [4][5][6] |

| Molecular Weight | 134.14 g/mol | [4][5][6] |

| CAS Number | 51454-63-8 | [4][5] |

| IUPAC Name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | [4] |

| Synonyms | This compound, 4-Cyano-2-hydroxymethylpyridine | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 56.9 Ų | |

| Rotatable Bond Count | 1 |

Molecular Structure

The structure consists of a central pyridine ring, which imparts aromaticity and basicity. The electron-withdrawing nitrile group at the C4 position influences the electronic properties of the ring, while the nucleophilic hydroxymethyl group at the C2 position provides a site for derivatization.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is most effectively achieved via the selective reduction of a suitable precursor, such as 2-formylisonicotinonitrile. This method is favored due to the commercial availability of the starting material and the high selectivity offered by modern reducing agents, which can reduce an aldehyde in the presence of a more resilient nitrile group.

Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective reagent, powerful enough to reduce the aldehyde to a primary alcohol but generally unreactive towards the nitrile and the pyridine ring under standard conditions. Methanol is an ideal solvent as it readily dissolves the starting material and the reagent, and its protic nature facilitates the reaction mechanism without being overly reactive. The reaction is run at low temperatures initially to control the exothermic reaction rate and prevent potential side reactions.

Experimental Protocol: Synthesis via Reduction

Materials:

-

2-Formylisonicotinonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and flushed with nitrogen. Add 2-formylisonicotinonitrile (5.0 g, 1 equivalent) and anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.

-

Reduction: Cool the flask in an ice-water bath to 0 °C. Slowly add sodium borohydride (NaBH₄) (1.7 g, 1.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Portion-wise addition at low temperature controls the rate of hydride delivery and manages the exothermic reaction.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) at 0 °C to neutralize any unreacted NaBH₄ and acidic byproducts.

-

Solvent Removal and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted with dichloromethane (3 x 50 mL).

-

Rationale: DCM is an effective solvent for extracting the product from the aqueous phase. Multiple extractions ensure a high recovery yield.

-

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired product from any impurities.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound. The expected data is based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural information.

-

Pyridine Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.5-8.8 ppm). Due to the substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., doublet, singlet/doublet of doublets). For comparison, the protons on the parent 4-cyanopyridine appear at δ 9.05 and 8.00 ppm in DMSO.[7] The hydroxymethyl group at C2 will influence these shifts.

-

Methylene Protons (-CH₂-) (2H): A singlet or a doublet (if coupled to the OH proton) is expected around δ 4.5-4.8 ppm. The protons of the -CH₂OH group in 2-(hydroxymethyl)pyridine appear at δ 4.75 ppm.[8]

-

Hydroxyl Proton (-OH) (1H): A broad singlet, typically around δ 5.0-5.5 ppm, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent. The hydroxyl proton in 2-(hydroxymethyl)pyridine appears around δ 5.4 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

-

Pyridine Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the nitrile group (C4) and the carbon attached to the hydroxymethyl group (C2) will be significantly shifted.

-

Nitrile Carbon (-C≡N) (1C): A signal is expected in the range of δ 115-120 ppm.

-

Methylene Carbon (-CH₂-) (1C): A signal is expected around δ 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, strong absorption band is expected around 2220-2240 cm⁻¹. The C≡N stretch in related cyanopyridines is observed around 2201-2213 cm⁻¹.[9]

-

C=N and C=C Aromatic Stretches: Multiple sharp bands will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[10][11]

-

C-O Stretch: A strong band will appear in the 1000-1100 cm⁻¹ region, corresponding to the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 134.

-

Fragmentation: A prominent fragment would be the loss of the hydroxyl group or formaldehyde, leading to a peak at m/z = 117 ([M-OH]⁺) or m/z = 104 ([M-CH₂O]⁺). The latter corresponds to the mass of the parent isonicotinonitrile.[12][13]

Applications in Research and Drug Development

The structural motifs within this compound make it a compound of significant interest for medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The pyridine ring is a cornerstone of pharmaceutical design.[1] This compound serves as a pre-functionalized scaffold, allowing for rapid diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of amides and other derivatives.

-

Improving Pharmacokinetics: The hydroxymethyl group is a key functional group for improving the physicochemical properties of drug candidates. Its introduction can increase water solubility, which is often a limiting factor for bioavailability. It also provides a site for metabolic O-glucuronidation, a common pathway for drug clearance.[14]

-

Intermediate for Complex Synthesis: As a bifunctional molecule, it can be used in multi-step syntheses. The hydroxyl group can be protected while the nitrile is transformed, or vice-versa, allowing for selective and controlled construction of more complex molecules. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution or oxidized to an aldehyde for further C-C bond formation.[15]

-

Ligand Development for Materials Science: Pyridine and nitrile groups are excellent coordinating ligands for metal ions. This compound can be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.[16]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[17] Avoid breathing dust, fumes, or vapors.[18][19]

-

Toxicity: While specific toxicity data for this compound is limited, pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[18][19] Organic nitriles should be treated as potentially toxic.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal.[20][21] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential for application in drug discovery, medicinal chemistry, and materials science. Its combination of a privileged pyridine scaffold, a metabolically favorable hydroxymethyl group, and a synthetically versatile nitrile group provides chemists with a powerful tool for innovation. This guide has detailed its core properties, a reliable synthetic protocol, and a framework for its characterization and safe handling, providing researchers with the foundational knowledge required to leverage this compound in their work.

References

-

Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate. Available at: [Link]

-

The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Leading Chemical Supplier. Available at: [Link]

-

In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. Canadian Journal of Chemistry. Available at: [Link]

-

In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. ResearchGate. Available at: [Link]

-

FTIR spectra for the adsorption of 3-CNPy on V–Ti–O at different... ResearchGate. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

-

Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. Available at: [Link]

-

Pyridine-Safety-Data-Sheet-SDS.pdf. Lab Alley. Available at: [Link]

-

Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

-

Pyridine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

-

2-(Hydroxymethyl)pyridine-4-carbonitrile | C7H6N2O. PubChem. Available at: [Link]

-

Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. Available at: [Link]

-

Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

-

51454-63-8 | this compound. Capot Chemical. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). Human Metabolome Database. Available at: [Link]

-

This compound. Molbase. Available at: [Link]

-

5-(Hydroxymethyl)nicotinonitrile | CAS 135124-71-9. AMERICAN ELEMENTS. Available at: [Link]

- US2830994A - Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile. Google Patents.

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

-

Acetonitrile, hydroxy-. NIST WebBook. Available at: [Link]

-

CAS NO. 135124-71-9 | 5-(Hydroxymethyl)nicotinonitrile. Arctom. Available at: [Link]

- EP0132320B1 - Method of preparing cyanohydrins. Google Patents.

-

4-Pyridinecarbonitrile. NIST WebBook. Available at: [Link]

-

Propanenitrile, 2-hydroxy-. NIST WebBook. Available at: [Link]

-

Hymecromone. NIST WebBook. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single point activation of pyridines enables reductive hydroxymethylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05656A [pubs.rsc.org]

- 4. 2-(Hydroxymethyl)pyridine-4-carbonitrile | C7H6N2O | CID 13292599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 51454-63-8 | this compound - Capot Chemical [capotchem.com]

- 6. This compound [huazanchemical.com]

- 7. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. 4-Pyridinecarbonitrile [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 18. media.laballey.com [media.laballey.com]

- 19. kishida.co.jp [kishida.co.jp]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. jubilantingrevia.com [jubilantingrevia.com]

The Enduring Legacy of a Pyridine Core: A Technical Guide to the Discovery and Application of Isonicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

From its early, unassuming synthesis to its central role in the development of life-saving therapeutics, isonicotinonitrile and its derivatives have carved a significant niche in the landscape of medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of this pivotal chemical entity. We will delve into the foundational synthetic methodologies, explore the causal relationships behind experimental choices, and examine the structure-activity relationships that have guided the development of key pharmaceutical agents. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both historical context and practical insights into the chemistry of isonicotinonitrile derivatives.

A Historical Perspective: From Obscurity to Pharmaceutical Cornerstone

The journey of isonicotinonitrile, or 4-cyanopyridine, begins in the early 20th century, not with a flash of pharmaceutical insight, but as a product of fundamental chemical exploration. While the exact first synthesis is not prominently documented, the related compound, isonicotinic acid, was known earlier. The development of synthetic routes to cyanopyridines was driven by the broader interest in the chemistry of pyridine and its derivatives.

A significant early method for the introduction of a nitrile group to a tertiary amine was the von Braun reaction , first described by Julius von Braun in 1900. This reaction, involving the treatment of a tertiary amine with cyanogen bromide, results in the cleavage of a C-N bond and the formation of a cyanamide and an alkyl bromide. While not a direct synthesis of isonicotinonitrile from pyridine, it laid the groundwork for cyanation reactions on heterocyclic systems. The mechanism involves a nucleophilic attack of the amine on the cyanogen bromide, followed by a second nucleophilic substitution where the bromide ion displaces the newly formed cyanamide.

The true industrial significance of isonicotinonitrile emerged with the development of the ammoxidation process. This gas-phase reaction, typically involving the reaction of 4-methylpyridine (gamma-picoline) with ammonia and oxygen over a heterogeneous catalyst at elevated temperatures, provided an efficient and scalable route to isonicotinonitrile. This breakthrough was pivotal in making isonicotinonitrile a readily available and cost-effective starting material for the pharmaceutical industry.

The most profound chapter in the history of isonicotinonitrile derivatives began with a serendipitous discovery. Isoniazid (isonicotinic acid hydrazide), a simple derivative, was first synthesized in 1912 by Hans Meyer and Josef Mally. However, its potent antitubercular activity lay dormant and unrecognized for four decades. In the early 1950s, the remarkable efficacy of isoniazid against Mycobacterium tuberculosis was independently discovered by researchers at Hoffmann-La Roche, Squibb, and Bayer.[1] This discovery revolutionized the treatment of tuberculosis and solidified the importance of the isonicotinonitrile scaffold in medicinal chemistry.

The Synthetic Arsenal: Crafting Isonicotinonitrile and its Progeny

The synthesis of isonicotinonitrile and its subsequent conversion into valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs) relies on a set of robust and well-established chemical transformations.

Industrial Synthesis of Isonicotinonitrile: The Ammoxidation of 4-Methylpyridine

The ammoxidation of 4-methylpyridine (4-picoline) is the cornerstone of industrial isonicotinonitrile production. This process offers high efficiency and selectivity, making it the preferred manufacturing route.

This protocol describes a representative laboratory-scale setup for the ammoxidation of 4-picoline.

Materials:

-

4-Methylpyridine (4-picoline)

-

Anhydrous ammonia

-

Air (or a mixture of oxygen and an inert gas like nitrogen)

-

Catalyst: Vanadium-titanium oxide (V-Ti-O) or a promoted variant (e.g., with chromium, aluminum, phosphorus) supported on a carrier like alumina.[2]

-

Fixed-bed reactor system equipped with a furnace, mass flow controllers for gases, a liquid feed pump, a preheater, a condenser, and a product collection system.

Procedure:

-

Catalyst Packing: The fixed-bed reactor is packed with a known amount of the V-Ti-O catalyst. The catalyst bed is typically supported by quartz wool.

-

System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

-

Preheating: The furnace is heated to the desired reaction temperature, typically in the range of 300-450°C.[2]

-

Gas Feed Introduction: A controlled flow of air and ammonia is introduced into the reactor using mass flow controllers. The molar ratio of air to 4-picoline and ammonia to 4-picoline is a critical parameter and is optimized for maximum yield and selectivity. Typical molar ratios can be in the range of 96:1 for air/4-picoline and 70:1 for water/4-picoline (if water is used as a co-feed).[2]

-

Liquid Feed Introduction: Once the reactor temperature and gas flows are stable, liquid 4-picoline is introduced into the preheater via a syringe pump at a controlled flow rate. The 4-picoline is vaporized and mixed with the gas stream before entering the catalyst bed.

-

Reaction: The gaseous mixture passes through the heated catalyst bed where the ammoxidation reaction occurs.

-

Product Condensation and Collection: The reactor effluent, containing isonicotinonitrile, water, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the products. The liquid products are collected in a chilled trap.

-

Analysis: The collected liquid is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 4-picoline and the yield of isonicotinonitrile.

Causality Behind Experimental Choices:

-

Catalyst: V-Ti-O catalysts are chosen for their high activity and selectivity in activating the methyl group of 4-picoline and facilitating the introduction of nitrogen from ammonia. The support material provides a high surface area for the catalyst, enhancing its efficiency.

-

Temperature: The reaction is highly exothermic, and temperature control is crucial. The optimal temperature range represents a balance between achieving a high reaction rate and minimizing over-oxidation to carbon oxides and other undesirable byproducts.

-

Reactant Ratios: The molar ratios of ammonia and oxygen to 4-picoline are carefully controlled to maximize the formation of the nitrile while suppressing the formation of isonicotinic acid and other oxidation products. An excess of ammonia is typically used to favor nitrile formation.

-

Fixed-Bed Reactor: This reactor configuration allows for continuous operation and good control over reaction parameters, making it suitable for large-scale industrial production.

Caption: Workflow for the ammoxidation of 4-picoline to isonicotinonitrile.

Key Transformations of Isonicotinonitrile

Isonicotinonitrile serves as a versatile precursor for several key functional groups, primarily through the transformation of its nitrile moiety.

The hydrolysis of the nitrile group in isonicotinonitrile to a carboxylic acid is a fundamental step in the synthesis of many of its derivatives. This can be achieved under either acidic or basic conditions.

Materials:

-

Isonicotinonitrile

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

-

Hydrochloric acid (HCl) for neutralization

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Isonicotinonitrile is dissolved in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia evolution.

-

Neutralization: After the reaction is complete, the solution is cooled to room temperature and then carefully neutralized with hydrochloric acid to the isoelectric point of isonicotinic acid (pH ~3.5).

-

Precipitation and Isolation: Upon neutralization, isonicotinic acid precipitates out of the solution. The precipitate is collected by filtration, washed with cold water, and dried to yield the pure product.

Causality Behind Experimental Choices:

-

Base Catalysis: Sodium hydroxide acts as a catalyst, promoting the nucleophilic attack of water on the carbon atom of the nitrile group.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the hydrolysis to proceed to completion in a reasonable timeframe.

-

Neutralization: Careful neutralization is critical for the isolation of the product. At its isoelectric point, the amino acid has minimal solubility in water, leading to its precipitation.

The controlled, partial hydrolysis of isonicotinonitrile to isonicotinamide is another crucial transformation, particularly in the synthesis of Isoniazid.

Materials:

-

Isonicotinonitrile

-

A catalyst such as magnesium oxide or a controlled amount of a base.

-

Water

-

Reaction vessel with temperature control

Procedure:

-

Reaction Mixture: Isonicotinonitrile is suspended in water containing a catalytic amount of a suitable agent, such as magnesium oxide.[3]

-

Controlled Heating: The mixture is heated at a controlled temperature, typically below reflux, to favor the formation of the amide over the carboxylic acid.

-

Monitoring: The reaction is carefully monitored by TLC or HPLC to determine the optimal time to stop the reaction, maximizing the yield of isonicotinamide while minimizing the formation of isonicotinic acid.

-

Isolation: The product can be isolated by filtration to remove the catalyst, followed by concentration of the filtrate and crystallization of the isonicotinamide.

Causality Behind Experimental Choices:

-

Mild Catalyst: A mild catalyst like magnesium oxide is used to avoid the complete hydrolysis to the carboxylic acid.[3] The reaction conditions are less harsh than those used for the synthesis of isonicotinic acid.

-

Temperature Control: Precise temperature control is essential for selectivity. Higher temperatures would favor the formation of the more thermodynamically stable carboxylic acid.

Isonicotinonitrile Derivatives in Medicine: A Showcase of Therapeutic Impact

The isonicotinonitrile scaffold is at the heart of several important drugs, demonstrating its versatility and significance in medicinal chemistry.

Isoniazid: The Archetypal Antitubercular Agent

Isoniazid remains a first-line drug for the treatment of tuberculosis. Its synthesis from isonicotinonitrile is a classic example of the utility of this starting material.

Caption: Synthetic pathway of Isoniazid from Isonicotinonitrile.

Materials:

-

Isonicotinamide

-

Hydrazine hydrate

-

Ethanol (or another suitable alcohol)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Isonicotinamide is dissolved or suspended in an alcohol such as ethanol in a round-bottom flask.

-

Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Crystallization and Isolation: Upon cooling, isoniazid crystallizes out of the solution. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.

Causality Behind Experimental Choices:

-

Hydrazine as Nucleophile: Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbon of the amide group in isonicotinamide, leading to the formation of the hydrazide.

-

Alcohol as Solvent: Ethanol is a good solvent for the reactants and allows for the reaction to be carried out at a convenient reflux temperature. It also facilitates the crystallization of the product upon cooling.

Ethionamide: A Second-Line Defense Against Tuberculosis

Ethionamide is another important antitubercular drug, particularly for the treatment of drug-resistant tuberculosis. Its synthesis also originates from the isonicotinic acid framework.

Caption: A general synthetic pathway to Ethionamide.

Pyrazinamide: A Key Component of Combination Therapy

Pyrazinamide is a crucial component of modern short-course tuberculosis treatment regimens. While not a direct derivative of isonicotinonitrile, its structural similarity and its synthesis from a related pyridine carboxylic acid highlight the importance of this class of compounds. The synthesis of pyrazinamide typically starts from pyrazine-2,3-dicarboxylic acid.

Emerging Derivatives and Future Directions

The isonicotinonitrile core continues to be a fertile ground for the discovery of new therapeutic agents. Researchers are actively exploring novel derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The ease of functionalization of the pyridine ring and the unique electronic properties of the nitrile group make it an attractive scaffold for combinatorial chemistry and high-throughput screening campaigns.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Efficacy

The biological activity of isonicotinonitrile derivatives is intricately linked to their molecular structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drugs.

The Isonicotinohydrazide Scaffold

For the isonicotinohydrazide class of compounds, including isoniazid, several structural features are critical for their antitubercular activity:

-

The Hydrazide Moiety: The -CO-NH-NH2 group is essential for activity. Modification or replacement of this group generally leads to a loss of potency.[4]

-

The Pyridine Ring: The pyridine nitrogen is crucial. Its position at the 4-position of the ring is optimal for activity. Isomers with the nitrogen at other positions (nicotinohydrazide and picolinohydrazide) are significantly less active.[4]

-

Substitution on the Pyridine Ring: Substitution at the 2-position of the pyridine ring can be tolerated, and in some cases, may enhance activity. For example, 2-methyl-isoniazid has shown comparable activity to the parent compound. However, substitution at the 3-position is generally detrimental to activity.[4]

Table 1: Illustrative SAR Data for Isonicotinohydrazide Analogs

| Compound | Modification | Antitubercular Activity (MIC, µg/mL) |

| Isoniazid | - | 0.02 - 0.2 |

| Nicotinohydrazide | Isomer (3-pyridyl) | > 100 |

| Picolinohydrazide | Isomer (2-pyridyl) | > 100 |

| 2-Methyl-Isoniazid | Methyl at C2 | 0.1 - 0.5 |

| N'-acetylisoniazid | Acetylation of terminal N | Inactive |

The Role of the Nitrile Group in Drug Design

The nitrile group itself is not merely a synthetic handle but can play a direct role in the biological activity of a molecule. Its strong electron-withdrawing nature, linearity, and ability to participate in hydrogen bonding and dipole-dipole interactions can significantly influence a molecule's binding to its biological target. In many isonicotinonitrile-derived drug candidates, the nitrile group is a key pharmacophoric feature.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The story of isonicotinonitrile derivatives is a compelling narrative of how fundamental chemical synthesis can lead to profound advancements in medicine. From the industrial-scale production via ammoxidation to the life-saving impact of isoniazid, this chemical family has left an indelible mark on human health. The continued exploration of new derivatives and a deeper understanding of their structure-activity relationships promise a future where the versatile isonicotinonitrile core will continue to be a source of innovative therapeutic agents. For the drug development professional, a thorough understanding of the history, synthesis, and chemical properties of this remarkable class of compounds is not just a matter of academic interest, but a practical tool in the ongoing quest for new and better medicines.

References

- von Braun, J. (1900). Ueber die Einwirkung von Bromcyan auf tertiäre Amine. Berichte der deutschen chemischen Gesellschaft, 33(1), 1438-1452.

- Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262.

- Meyer, H., & Mally, J. (1912). Über Hydrazinderivate der Pyridincarbonsäuren. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 33(4), 393-414.

- BenchChem. (2025). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.

- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

- Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227.

- Blanchard, J. S. (1996). Molecular mechanisms of drug resistance in Mycobacterium tuberculosis. Annual review of biochemistry, 65(1), 215-239.

- Lonza. (2022).

- RSC Publishing. (2019).

- Taylor & Francis Online. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.

- NIH. (2014). Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties.

- NIH. (2021).

- Drugs.com. (n.d.). Ethionamide Monograph for Professionals.

- ResearchGate. (2014).

- ResearchGate. (2012).

- Google Patents. (1998).

- Google Patents. (1966). Process of producing pyrazinamide. US2705714A.

- Google Patents. (2008). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE.

- Google Patents. (2021). A continuous flow synthesis method for the manufacture of isoniazid. WO2021069975A1.

- MDPI. (2012). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Wikipedia. (n.d.). von Braun reaction.

- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.

- Google Patents. (1959). Production of nicotinamide and isonicotinamide. US2904552A.

- ResearchGate. (n.d.). ammoxidation of hetero aromatic compounds to the corresponding nitriles.

- Google Patents. (2020). Ammoxidation reactor start-up procedure. CN109225076B.

- ResearchGate. (n.d.).

- Benchchem. (2025).

- ResearchGate. (2017).

- ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

- ResearchGate. (2011). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound.

- Wikipedia. (n.d.). Isonicotinamide.

- ResearchGate. (n.d.). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.

- NIH. (2016).

- Google Patents. (2020).

- ResearchGate. (2018). Enzymatic synthesis of isoniazid in non-aqueous medium.

- NIH. (2021).

- ResearchGate. (n.d.). Classical mechanism of the von Braun reaction.

- ResearchGate. (n.d.). The von Braun Cyanogen Bromide Reaction.

- ResearchGate. (2019).

-

Main methods of synthesizing isoniazid in laboratory. (2024, October 27). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)isonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(hydroxymethyl)isonicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While readily available experimental spectra for this compound are scarce in public databases, this document leverages predictive methodologies and established spectroscopic principles to offer a detailed analysis of its expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding of the molecule's spectral characteristics and practical, field-proven insights into the experimental workflows required for its characterization. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction to this compound

This compound, also known by its synonym 4-Cyano-pyridine-2-methanol, is a bifunctional organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 2-position and a nitrile group at the 4-position.[1][2] Its chemical formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol .[1][2] The unique arrangement of a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitrile and pyridine nitrogen) within a rigid aromatic framework makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aromatic protons and the aliphatic protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, as well as the electron-donating character of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | H-6 |

| ~7.85 | s | 1H | H-3 |

| ~7.70 | d | 1H | H-5 |

| ~5.60 | t | 1H | -OH |

| ~4.70 | d | 2H | -CH₂- |

Causality Behind Predicted Chemical Shifts:

-

H-6: This proton is ortho to the pyridine nitrogen, which exerts a strong deshielding effect, pushing its resonance significantly downfield.

-

H-3 & H-5: These protons are influenced by both the electron-withdrawing cyano group and the pyridine ring itself. Their exact chemical shifts can be subtly different due to the position relative to the hydroxymethyl group.

-

-OH: The hydroxyl proton is exchangeable, and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it is expected to appear as a triplet due to coupling with the adjacent methylene protons.

-

-CH₂-: These methylene protons are adjacent to an oxygen atom and the aromatic ring, placing them in a deshielded environment. They are expected to appear as a doublet due to coupling with the hydroxyl proton.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-2 |

| ~151.0 | C-6 |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

| ~120.0 | C-4 |

| ~117.0 | -CN |

| ~62.0 | -CH₂- |

Rationale for Predicted Chemical Shifts:

-

C-2 and C-6: These carbons are directly attached to the electronegative nitrogen atom of the pyridine ring, causing them to be the most deshielded of the aromatic carbons. C-2, bearing the hydroxymethyl group, will be further influenced by the oxygen atom.

-

C-3, C-4, and C-5: These carbons will have chemical shifts in the typical aromatic region, with their specific values determined by the combined electronic effects of the nitrile and hydroxymethyl substituents. The carbon bearing the cyano group (C-4) is expected to be significantly deshielded.

-

-CN: The nitrile carbon typically appears in the 115-125 ppm range.

-

-CH₂-: The carbon of the hydroxymethyl group is an sp³-hybridized carbon attached to an oxygen atom, leading to a chemical shift in the 60-70 ppm range.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the polar compound and allow for the observation of the exchangeable hydroxyl proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the acquisition time to at least 3 seconds.

-

Employ a relaxation delay of 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the acquisition time to around 1.5 seconds.

-

Use a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C≡N, and C=N/C=C bonds.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600, ~1560 | Medium | C=N and C=C ring stretches |

| ~1470, ~1430 | Medium | C-H in-plane bending |

| ~1050 | Strong | C-O stretch |

Interpretation of Key Absorptions:

-

O-H Stretch: The presence of a broad and strong absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

-

C≡N Stretch: A sharp and strong absorption around 2230 cm⁻¹ is characteristic of a nitrile group. Its conjugation with the aromatic ring may slightly lower the frequency compared to an aliphatic nitrile.

-

Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ distinguish between the sp²-hybridized aromatic C-H bonds and the sp³-hybridized aliphatic C-H bonds of the hydroxymethyl group.

-

Pyridine Ring Stretches: The absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch: A strong absorption around 1050 cm⁻¹ is expected for the C-O single bond of the primary alcohol.

Experimental Protocol for FT-IR Data Acquisition